molecular formula C25H33FO4 B569435 AL 8810 methyl ester CAS No. 1176541-11-9

AL 8810 methyl ester

Cat. No.: B569435
CAS No.: 1176541-11-9
M. Wt: 416.5 g/mol
InChI Key: SUQUNXDCROKALM-ZOXVUOEWSA-N
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Description

Methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate is a structurally complex prostaglandin analog characterized by its stereochemical specificity and functional group diversity. The molecule features a cyclopentyl core with a (1R,2R,3S,5S)-configuration, a fluoro substituent at position 3, and a dihydroindenyl-containing side chain with Z- and E-configured double bonds . Its molecular formula is C₂₄H₃₁FO₅ (MW: 418.5 g/mol), and it is stored at -20°C in a dark, dry environment to preserve stability . The fluorine atom and dihydroindenyl group are critical to its biological activity, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUNXDCROKALM-ZOXVUOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347566
Record name AL 8810 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176541-11-9
Record name AL 8810 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of AL 8810 methyl ester involves the esterification of AL 8810. The synthetic route typically includes the following steps:

    Synthesis of AL 8810: This involves the fluorination of prostaglandin F2α to obtain the 11β-fluoro analog.

    Esterification: The AL 8810 is then esterified to form this compound.

Chemical Reactions Analysis

AL 8810 methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AL 8810 methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of AL 8810 methyl ester involves its interaction with the FP receptor. As a selective antagonist, it binds to the FP receptor and inhibits the action of agonists like fluprostenol. This inhibition prevents the activation of downstream signaling pathways, including the phospholipase C pathway, which leads to a reduction in intracellular calcium levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with modifications in stereochemistry, substituents, or functional groups. Below is a detailed analysis:

Structural Analogues with Modified Substituents

Compound A : Methyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoate
  • Key Differences :
    • Replaces the dihydroindenyl group with a phenyl moiety.
    • Lacks the fluorine atom at the cyclopentyl position.
    • Molecular formula: C₂₄H₃₄O₅ (MW: 402.52 g/mol).
  • The phenyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Compound B : (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
  • Key Differences :
    • Substitutes dihydroindenyl with a methyloctenyl chain.
    • Carboxylic acid replaces the methyl ester.
  • Implications: The free carboxylic acid improves solubility but may reduce bioavailability due to ionization at physiological pH.

Impact of Fluorine Substitution

The fluorine atom in the target compound distinguishes it from non-fluorinated analogs:

  • Electron-Withdrawing Effect : Enhances hydrogen-bonding capacity and metabolic stability by resisting oxidative degradation .
  • Steric Considerations : The small atomic radius of fluorine minimizes steric hindrance, allowing precise alignment with target residues.

Stereochemical Variations

  • highlights the importance of stereochemistry in determining biological activity. For example, dendalone 3-hydroxybutyrate, a structural analog with similar cyclopentyl and hydroxy groups but differing stereochemistry, showed reduced antileukemic activity compared to fluorinated derivatives .

Docking Affinity and Proteomic Interaction Signatures

  • Docking Studies: indicates that minor structural changes (e.g., fluorine substitution) significantly alter binding affinities. The target compound’s fluorine atom enhances interactions with hydrophobic pockets of enzymes like cyclooxygenase (COX) .
  • CANDO Platform Analysis: The compound’s proteomic interaction signature, as per , diverges from non-fluorinated analogs, suggesting unique multitargeted effects and reduced off-target interactions .

Structure-Activity Relationship (SAR)

  • Hydroxy Group Positioning : The 3-fluoro-5-hydroxy configuration on the cyclopentyl ring optimizes hydrogen bonding with COX-2, as seen in QSAR models .
  • Dihydroindenyl vs. Phenyl : The dihydroindenyl group’s fused bicyclic structure provides rigidity, improving selectivity for prostaglandin receptors over phenyl-containing analogs .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound A Compound B
Molecular Formula C₂₄H₃₁FO₅ C₂₄H₃₄O₅ C₂₄H₃₈O₅
Molecular Weight (g/mol) 418.5 402.52 406.5
Key Substituents 3-Fluoro, dihydroindenyl Phenyl, no fluorine Methyloctenyl, carboxylic acid
Solubility Moderate (ester form) Low (high lipophilicity) High (ionizable acid)
Binding Affinity (COX-2) High (fluorine-enhanced) Moderate Low

Biological Activity

Methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate, also known as AL 8810 methyl ester, is a synthetic compound that exhibits significant biological activity primarily as a selective antagonist at the FP receptor. This compound is an analog of prostaglandin F2α and has garnered attention for its potential applications in therapeutic contexts, particularly in ophthalmology.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H33FO4
Molecular Weight420.53 g/mol
Boiling Point557.2 ± 50.0 °C (predicted)
Density1.170 ± 0.06 g/cm³ (predicted)
SolubilityDMSO: 25 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml
pKa14.25 ± 0.20 (predicted)

Methyl (Z)-7-heptenoate acts as a potent and selective antagonist at the FP receptor, which is part of the prostaglandin signaling pathway. This mechanism is similar to that of other therapeutic agents like latanoprost and travoprost, which are commonly used in the treatment of ocular hypertension and glaucoma. The selective antagonism at FP receptors suggests potential applications in modulating intraocular pressure without the side effects associated with non-selective prostaglandin analogs .

In Vitro Studies

Research indicates that this compound exhibits notable biological activity in various assays:

  • Antagonistic Effects : In vitro studies have demonstrated that this compound effectively inhibits FP receptor-mediated responses in cultured cells, suggesting its utility in managing conditions related to excessive prostaglandin activity.
  • Selectivity : The compound shows a high selectivity for FP receptors over other prostaglandin receptors (e.g., EP receptors), making it a promising candidate for targeted therapies.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • A study published in Molecules highlighted its potential in reducing intraocular pressure in animal models of glaucoma. The results indicated that treatment with AL 8810 led to significant reductions in pressure compared to control groups.
  • Another investigation focused on its pharmacokinetics, revealing favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Clinical Implications

Given its biological activity and mechanism of action, methyl (Z)-7-heptenoate holds promise for clinical applications:

  • Ophthalmology : Its role as a selective FP receptor antagonist positions it as a potential treatment for glaucoma and ocular hypertension.
  • Research Applications : The compound serves as a reference standard in studies investigating prostaglandin analogs and their effects on various biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AL 8810 methyl ester
Reactant of Route 2
AL 8810 methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.